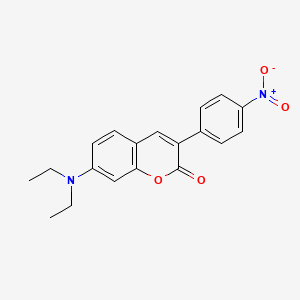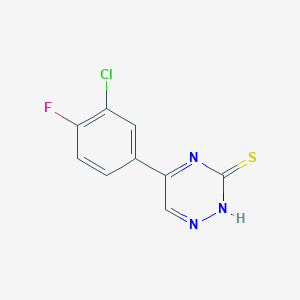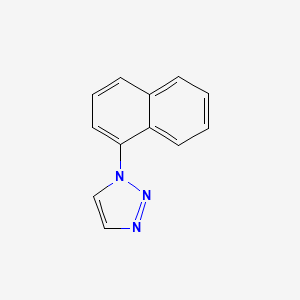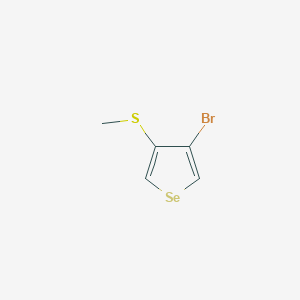
4-Isothiocyanato-N,N-dimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanato-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C8H16N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanamine backbone, which is further substituted with two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of the corresponding amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurylation using cyanuric acid to yield the desired isothiocyanate . The reaction is generally carried out under aqueous conditions, making it a relatively mild and environmentally friendly process.
Industrial Production Methods: For industrial-scale production, the process can be scaled up using similar reaction conditions. The choice of solvent and the control of reaction parameters such as temperature and pH are crucial to ensure high yield and purity of the product. The use of non-toxic reagents and the avoidance of hazardous intermediates make this method suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiocyanato-N,N-dimethylpentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-Isothiocyanato-N,N-dimethylpentan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway .
Comparaison Avec Des Composés Similaires
Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Sulforaphane: Another isothiocyanate from cruciferous vegetables, known for its chemoprotective effects.
Uniqueness: 4-Isothiocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability provided by the dimethylpentanamine backbone. This combination allows for versatile applications in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
84381-53-3 |
|---|---|
Formule moléculaire |
C8H16N2S |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
4-isothiocyanato-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H16N2S/c1-8(9-7-11)5-4-6-10(2)3/h8H,4-6H2,1-3H3 |
Clé InChI |
WXWQSSATHQSNJP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN(C)C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)

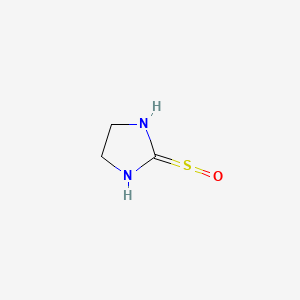

![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
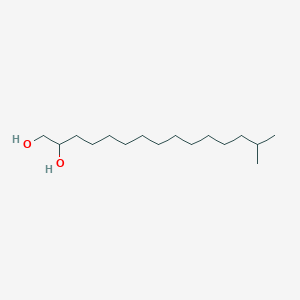
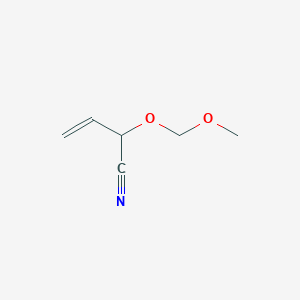
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
